molecular formula C13H15N2O4- B12364300 1,2-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester

1,2-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester

Cat. No.: B12364300
M. Wt: 263.27 g/mol
InChI Key: KEIDRYXLYCWVSP-UHFFFAOYSA-M
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Description

1,2-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester typically involves the esterification of 1,2-piperazinedicarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1,2-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Piperazinedicarboxylic acid, 4-methyl-, 2-methyl 1-(phenylmethyl) ester: Similar structure but with additional methyl groups.

    1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Another piperazine derivative with different substituents.

Uniqueness

1,2-Piperazinedicarboxylic acid, 1-(phenylmethyl) ester is unique due to its specific ester group and the potential for diverse chemical modifications. This uniqueness allows for a wide range of applications and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C13H15N2O4-

Molecular Weight

263.27 g/mol

IUPAC Name

1-phenylmethoxycarbonylpiperazine-2-carboxylate

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/p-1

InChI Key

KEIDRYXLYCWVSP-UHFFFAOYSA-M

Canonical SMILES

C1CN(C(CN1)C(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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